molecular formula C17H24O6 B14789496 Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate

Katalognummer: B14789496
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: VKUFRGSXPPWVII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate is an organic compound with the molecular formula C17H22O6. This compound is characterized by its cyclopentane ring substituted with a carboxylate group and a phenyl ring that is further substituted with two methoxymethoxy groups. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The phenyl ring is substituted with methoxymethoxy groups through a series of protection and deprotection steps involving methanol and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The cyclopentane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-[2,5-dimethoxyphenyl]cyclopentane-1-carboxylate: Similar structure but with dimethoxy groups instead of methoxymethoxy groups.

    Methyl 2-[2,5-dihydroxyphenyl]cyclopentane-1-carboxylate: Contains dihydroxy groups instead of methoxymethoxy groups.

Uniqueness

Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate is unique due to the presence of methoxymethoxy groups, which provide distinct electronic and steric properties. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C17H24O6

Molekulargewicht

324.4 g/mol

IUPAC-Name

methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate

InChI

InChI=1S/C17H24O6/c1-19-10-22-12-7-8-16(23-11-20-2)15(9-12)13-5-4-6-14(13)17(18)21-3/h7-9,13-14H,4-6,10-11H2,1-3H3

InChI-Schlüssel

VKUFRGSXPPWVII-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=C(C=C1)OCOC)C2CCCC2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.